

2-Chloro-3-hydrazinylpyridine molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-3-hydrazinylpyridine

Cat. No.: B053424

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-3-hydrazinylpyridine

This guide provides a detailed overview of the molecular structure, properties, synthesis, and applications of **2-Chloro-3-hydrazinylpyridine**, a key intermediate in the development of pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

2-Chloro-3-hydrazinylpyridine, also referred to as 3-Chloro-2-hydrazinopyridine, is a heterocyclic aromatic compound.^[1] Its structure consists of a pyridine ring substituted with a chloro group at the 2-position and a hydrazinyl group at the 3-position. This bifunctional nature makes it a versatile building block in organic synthesis.^[2]

Chemical Structure:

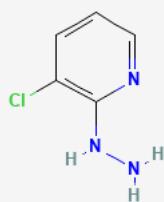


Image Source: PubChem CID 556100[1]

Quantitative Data Summary:

The key physicochemical properties of **2-Chloro-3-hydrazinylpyridine** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	(3-chloro-2-pyridinyl)hydrazine	[1]
Synonyms	3-Chloro-2-hydrazinopyridine, (3-CHLORO-PYRIDIN-2-YL)- HYDRAZINE	[1]
CAS Number	22841-92-5	[1][2][3]
Molecular Formula	C ₅ H ₆ CIN ₃	[1][2]
Molecular Weight	143.57 g/mol	[1][3]
Appearance	White to off-white crystalline solid	[2]
Melting Point	160-168 °C	[2]
Purity	≥ 99% (GC)	[2]

Experimental Protocols: Synthesis

The primary method for synthesizing **2-Chloro-3-hydrazinylpyridine** is through nucleophilic aromatic substitution.[3] The most common and high-yield approach involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[3][4][5]

General Synthetic Protocol:

This protocol describes a common lab-scale synthesis of **2-Chloro-3-hydrazinylpyridine**.

Materials:

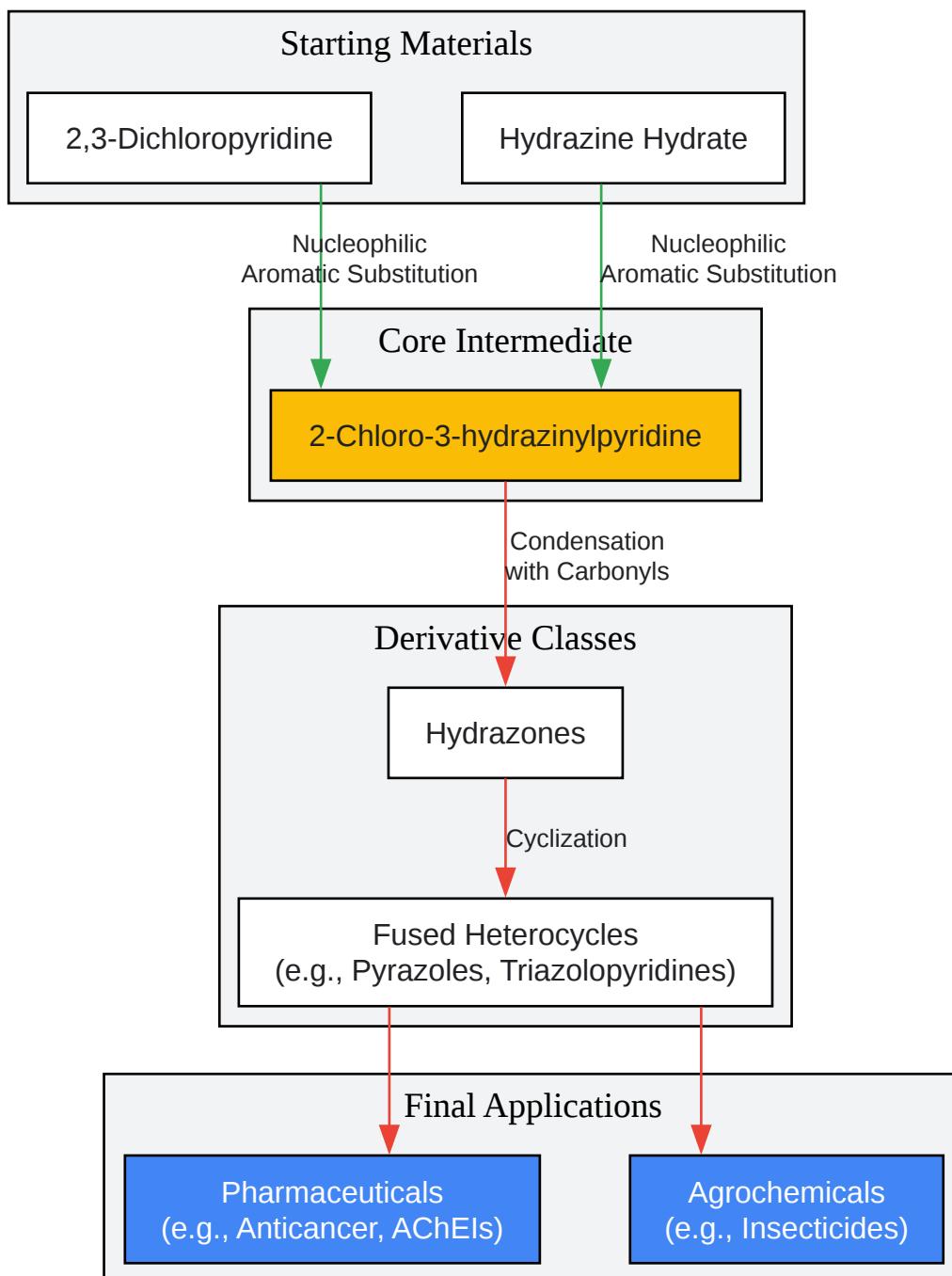
- 2,3-dichloropyridine

- Hydrazine hydrate ($\geq 80\%$)
- Polar solvent (e.g., ethanol, methanol, tetrahydrofuran, or dimethylformamide)[3][5]
- Reaction flask (e.g., four-necked flask)
- Stirrer
- Reflux condenser
- Heating mantle
- Filtration apparatus
- Drying oven

Procedure:

- In a reaction flask, dissolve 2,3-dichloropyridine (1 molar equivalent) in a suitable polar solvent.[5]
- While stirring, add hydrazine hydrate (4-6 molar equivalents) to the solution.[5] The addition may be done dropwise.[3]
- Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.[4][5]
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material (2,3-dichloropyridine) is consumed.
- After the reaction is complete, cool the mixture to room temperature.[5]
- A solid precipitate of **2-Chloro-3-hydrazinylpyridine** will form. Collect the solid by suction filtration.[5]
- Wash the collected solid with water to remove any remaining impurities.[5]
- Dry the purified product in an oven to obtain a white solid.[5]

This method has been reported to achieve high yields, typically in the range of 95-99%. [4][5]


Role in Synthesis of Bioactive Molecules

2-Chloro-3-hydrazinylpyridine is a crucial intermediate in the synthesis of a wide range of biologically active compounds.^[2] The presence of the reactive hydrazinyl group allows for condensation reactions with carbonyl compounds to form hydrazones, which are precursors to various heterocyclic systems.^{[3][6][7]} The chloro group can be substituted through various cross-coupling reactions.

This compound is a key building block for:

- Pharmaceuticals: It is used in the development of novel therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.^{[2][7]} Derivatives have also been investigated as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease.^[8]
- Agrochemicals: It is an important intermediate in the synthesis of modern insecticides, such as Chlorantraniliprole (Rynaxypyr) and Cyantraniliprole.^[4]
- Material Science: The compound is explored for creating novel materials like polymers and coatings.^[2]

The following diagram illustrates the logical workflow from the starting materials to **2-Chloro-3-hydrazinylpyridine** and its subsequent conversion into different classes of functional molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow of **2-Chloro-3-hydrazinylpyridine** and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 556100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-2-hydrazinopyridine | 22841-92-5 | Benchchem [benchchem.com]
- 4. (3-CHLORO-PYRIDIN-2-YL)-HYDRAZINE | 22841-92-5 [chemicalbook.com]
- 5. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chloro-3-hydrazinylpyridine molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053424#2-chloro-3-hydrazinylpyridine-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com